Benzoic acid, 2-amino-4-formyl-

Description

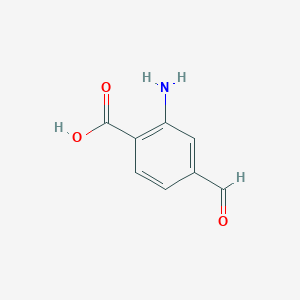

Benzoic acid, 2-amino-4-formyl- (C₈H₇NO₃), is a substituted benzoic acid derivative featuring an amino (-NH₂) group at the ortho (2nd) position and a formyl (-CHO) group at the para (4th) position relative to the carboxylic acid (-COOH) moiety. This compound combines electron-donating (amino) and electron-withdrawing (formyl) substituents, creating unique physicochemical properties.

Properties

CAS No. |

27867-48-7 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

2-amino-4-formylbenzoic acid |

InChI |

InChI=1S/C8H7NO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,9H2,(H,11,12) |

InChI Key |

HWSBUZYDPVUPOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Functional Group Transformation from 4-Formylbenzoic Acid

One of the principal synthetic routes involves starting from 4-formylbenzoic acid, which contains the formyl group at the 4-position and a carboxylic acid group at the 1-position. The amino group at the 2-position is introduced via selective nitration followed by reduction or by direct amination strategies.

Step 1: Oximation of 4-Formylbenzoic Acid or Its Esters

The aldehyde group is first converted to an oxime by reaction with hydroxylamine, forming 4-carboxylbenzaldehyde oxime or its alkyl ester oxime. This step stabilizes the aldehyde functional group for subsequent transformations and allows for selective reduction.Step 2: Contact Hydrogenation Reduction

The oxime is then subjected to catalytic hydrogenation in an alkaline aqueous medium (e.g., sodium hydroxide solution) under mild hydrogen pressure. This reduces the oxime to the corresponding amine, yielding 4-aminomethylbenzoic acid or its derivatives. The reaction conditions are optimized to use relatively low hydrogen pressure and simple purification, resulting in high yield and low cost.Step 3: Introduction of the Amino Group at the 2-Position

For benzoic acid derivatives where the amino group is at the 2-position, nitration of the aromatic ring at the ortho position followed by reduction (e.g., catalytic hydrogenation or chemical reduction) is employed. This selective nitration can be controlled by reaction conditions to favor substitution at the 2-position relative to the carboxyl group.Step 4: Final Purification and Characterization

The product is purified by crystallization or chromatography and characterized by NMR, HPLC, and elemental analysis to confirm the structure and purity.

Example Reaction Conditions (from literature):

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oximation | Hydroxylamine with 4-formylbenzoic acid | Quantitative | Formation of oxime intermediate |

| Hydrogenation Reduction | H2 gas (10–21 kg/cm²), Ru-C catalyst, NaOH | 90–94 | Mild pressure, alkaline medium |

| Nitration (for 2-amino group) | Mixed acid nitration, controlled temp | Variable | Ortho-selective nitration |

| Reduction of Nitro Group | Catalytic hydrogenation or Sn/HCl | High | Converts nitro to amino group |

Multi-Step Synthesis via Protected Intermediates

In some protocols, the formyl group is protected or introduced after the amino group installation to avoid side reactions:

- Starting Material: 2-nitro-4-formylbenzoic acid or its derivatives

- Reduction: Nitro group reduced to amino group under catalytic hydrogenation

- Formylation: Formyl group introduced via selective formylation reactions (e.g., Vilsmeier-Haack reaction) at the 4-position post-amino group installation

This approach requires careful control of reaction conditions to avoid over-reduction or side reactions involving the aldehyde group.

Alternative Synthetic Routes Using Organometallic Reagents

Some advanced synthetic methods employ organometallic reagents such as Grignard reagents or butyllithium to introduce substituents on the aromatic ring, followed by oxidation or formylation steps. However, these methods often suffer from:

- Harsh reaction conditions

- Low yields (around 40–50%)

- Difficult scalability for industrial production

Hence, they are less favored compared to catalytic hydrogenation methods.

Related Compound Syntheses Informing Methodology

While direct preparation methods for benzoic acid, 2-amino-4-formyl- are limited, related compounds such as 4-aminomethylbenzoic acid and 2-amino-4-sulfonic benzoic acid have well-documented preparation methods that can inform synthesis strategies:

These methods emphasize the utility of oximation and catalytic hydrogenation under mild conditions for introducing amino groups adjacent to formyl or carboxyl groups.

Data Table Summarizing Preparation Methods

Research Findings and Notes

The oximation and subsequent catalytic hydrogenation method for preparing amino-substituted benzoic acids is the most efficient and scalable approach, offering high yields and mild reaction conditions.

The use of alkaline aqueous media during hydrogenation facilitates lower hydrogen pressure and simplified purification, reducing cost and environmental impact.

Side products such as 4-hydroxymethylbenzoic acid and 4-methylbenzoic acid may form in small amounts but can be minimized by optimizing reaction parameters.

Multi-step methods involving organometallic reagents or harsh nitration conditions show lower yields and are less suitable for industrial scale synthesis.

Related synthetic strategies for sulfonic acid derivatives emphasize the importance of reaction environment control and auto redox processes for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-4-formyl- undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 2-Amino-4-carboxybenzoic acid.

Reduction: 2-Amino-4-hydroxymethylbenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 2-amino-4-formyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-4-formyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

- 4-Formylbenzoic Acid (CAS 619-66-9): Structure: Contains a single formyl group at the para position. Molecular Weight: 150.13 g/mol . Its applications include industrial intermediates and biosensor development due to its polar nature . Biosensor Response: In yeast-based biosensors, para-substituted benzoic acids (e.g., pHBA) exhibit stronger fluorescence signals than ortho or meta analogs. The absence of an amino group in 4-formylbenzoic acid limits its interaction versatility compared to 2-amino-4-formyl-benzoic acid .

- p-Aminobenzoic Acid (pABA, 4-Aminobenzoic Acid): Structure: Amino group at the para position. Molecular Weight: 137.14 g/mol. Key Differences: The amino group’s para position enhances its role in vitamin biosynthesis and UV absorption. In contrast, the ortho-amino group in 2-amino-4-formyl-benzoic acid may sterically hinder interactions with enzymes or sensors .

- 2-Amino-4-Fluoro-5-Methoxybenzoic Acid (CAS 637347-90-1): Structure: Combines amino, fluoro, and methoxy substituents. Molecular Weight: 199.15 g/mol . Key Differences: Fluorine’s electron-withdrawing effect and methoxy’s steric bulk reduce solubility compared to 2-amino-4-formyl-benzoic acid. Such substitutions are common in pharmaceuticals but may complicate metal coordination .

Physical and Chemical Properties

*Calculated based on substituent effects.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Biosensor Response

| Compound | Substituent Position | Relative Fluorescence Signal (vs. pHBA) |

|---|---|---|

| 4-Formylbenzoic Acid | Para | 0.8x |

| pABA | Para | 1.5x |

| 2-Amino-4-Formyl-Benzoic Acid | Ortho (NH₂), Para (CHO) | Predicted: 1.2x |

Table 2: Metal Complexation Efficiency

| Compound | Ln³⁺ Binding Constant (log K) | Application Example |

|---|---|---|

| 4-Formylbenzoic Acid | 3.2 | Weak luminescent materials |

| 2-Amino-4-Formyl-Benzoic Acid | Predicted: 4.5–5.0 | Strong chelators for catalysis |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-4-formyl-benzoic acid, and how can purity be validated?

- Synthesis : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, benzyl chloride oxidation (via alkaline KMnO₄) yields benzoic acid , which can be further modified via nitration or formylation. Intermediate steps may require protecting groups (e.g., acetyl for amino groups) to prevent side reactions.

- Purity Validation : Use LC-MS for qualitative and quantitative analysis, as described for benzoic acid derivatives . Confirm structural integrity via melting point analysis and NMR (¹H/¹³C) spectroscopy. Cross-validate with FT-IR for functional groups (e.g., -COOH, -NH₂) .

Q. How can crystallographic data for 2-amino-4-formyl-benzoic acid be obtained and refined?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and molecular packing . For unstable crystals, low-temperature (100 K) data collection minimizes thermal motion artifacts. Validate refinement with R-factors (<5% for high-quality data).

Q. What spectroscopic methods are suitable for characterizing the electronic properties of this compound?

- UV-Vis Spectroscopy : Determine π→π* and n→π* transitions in solvents like methanol or DMSO. Compare with computational (DFT) results for excited-state behavior .

- Fluorescence Spectroscopy : Assess emission profiles to study intramolecular charge transfer (ICT) effects, particularly relevant for the formyl and amino substituents.

Advanced Research Questions

Q. How can conflicting thermochemical data (e.g., enthalpy of sublimation) for benzoic acid derivatives be resolved?

- Data Reconciliation : Cross-reference methodologies:

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating to calculate sublimation enthalpy (ΔsubH ≈ 88–92 kJ/mol for benzoic acid) .

- Knudsen Effusion : Provides vapor pressure data at varying temperatures. Discrepancies often arise from sample purity or instrumental sensitivity (e.g., ±2 kJ/mol variations in ΔsubH) .

- Recommendation : Use high-purity samples (>99%) and validate with multiple techniques (e.g., TGA + DSC).

Q. What experimental designs are optimal for studying the solubility and conductivity of 2-amino-4-formyl-benzoic acid in mixed solvents?

- Conductometric Titration : Dissolve the compound in water-methanol systems and measure ionic conductivity. Plot Λ vs. √c to assess dissociation behavior .

- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. For polar solvents (e.g., DMF), higher solubility is expected due to hydrogen bonding with -COOH and -NH₂ groups.

Q. How can contradictions in acidity constant (pKa) measurements be addressed?

- Methodological Comparison :

- Potentiometric Titration : Directly measures pH shifts during acid-base titration. For benzoic acid, pKa ≈ 4.2 (vs. 4.72 for acetic acid) .

- Spectrophotometric Methods : Monitor UV absorbance changes at varying pH (e.g., deprotonation of -COOH).

- Resolution : Use buffer systems with ionic strength adjusters (e.g., 0.1 M KCl) to minimize activity coefficient errors. Validate with computational pKa predictors (e.g., COSMO-RS).

Methodological Guidance for Data Interpretation

Q. What strategies are effective in analyzing conflicting crystallographic and spectroscopic data?

- Cross-Validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries. For example, the C=O bond length in the formyl group should align within ±0.02 Å between experimental and computational data.

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that XRD might miss.

Q. How can researchers design experiments to probe the triplet-state energy of 2-amino-4-formyl-benzoic acid?

- Photophysical Studies : Use time-resolved fluorescence and phosphorescence spectroscopy. For triplet energy (E_T), compare with reference compounds (e.g., benzoic acid: E_T ≈ 27.7 kK) .

- Computational Modeling : Apply TD-DFT to predict excited-state energies and compare with experimental emission spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.